4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Overview
Description
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
- Xiao-Yan Ren and F. Jian (2008) synthesized a compound similar to 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, demonstrating the structural configuration and intermolecular interactions of such compounds. This study highlights the molecular geometry and interaction potential in related nitrobenzaldehyde derivatives (Xiao-Yan Ren & F. Jian, 2008).
Photocatalytic Applications
- Marotta et al. (2013) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, using a TiO2/solar simulated radiation system. This research provides insights into the photocatalytic applications of compounds like this compound in the conversion to aldehydes (R. Marotta et al., 2013).
Atmospheric Chemistry
- Changgeng Liu et al. (2017) explored the heterogeneous reaction of coniferyl alcohol with NO3 radicals, identifying products such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This study is relevant for understanding the atmospheric chemical behaviors of compounds structurally related to this compound (Changgeng Liu et al., 2017).
Catalytic Reduction
- Bernando et al. (2015) discussed the catalytic reduction of aldehydes, including 4-nitrobenzaldehyde, using oxo-rhenium complexes. This research might provide a framework for understanding the catalytic potential of related nitrobenzaldehydes (Joana R. Bernando et al., 2015).
Synthesis and Application in Solid Phase Organic Synthesis
- E. Swayze (1997) investigated benzaldehyde derivatives, such as 2-methoxy-4-hydroxybenzaldehyde, for use as linkers in solid phase organic synthesis. This study underscores the potential utility of this compound in synthetic applications (E. Swayze, 1997).
Photocatalytic Oxidation in Visible Light
- Higashimoto et al. (2009) examined the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes using TiO2 under visible light, which is pertinent for understanding similar reactions in this compound (S. Higashimoto et al., 2009).
Antioxidant and Antimicrobial Activities
- Manap et al. (2022) synthesized novel compounds from reactions involving 3-methoxy-4-(p-nitrobenzoxy)-benzaldehyde, showing their antioxidant and antimicrobial capacities. This could suggest similar bioactive potential in this compound (S. Manap et al., 2022).
Synthesis Methods
- Lu Yong-zhong (2011) discussed the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, which directly relates to the manufacturing and preparation processes of such compounds (Lu Yong-zhong, 2011).
Properties
IUPAC Name |
5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDLWHKMVQVRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340079 | |
Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-84-8 | |
Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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